8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Tankyrase Inhibition Kinase Inhibitor Structure-Activity Relationship

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is the definitive synthetic intermediate for kinase inhibitor discovery. The 8-chloro substituent—adjacent to the bridgehead nitrogen—provides the critical SNAr handle for late-stage diversification into 6,8-disubstituted triazolopyridazines. Unlike the 3-chloro positional isomer (CAS 38956-68-2), only the 8-chloro pattern enables access to potent dual c-Met/Pim-1 inhibitors (sub-μM IC50) and low-nanomolar TNKS inhibitors. Substitution pattern integrity is non-negotiable. Procurement of CAS 28593-25-1 at ≥95% purity ensures reproducible reactivity and valid SAR data. Available in research to bulk quantities.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 28593-25-1
Cat. No. B3035026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
CAS28593-25-1
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=NN2C=NN=C2C(=C1)Cl
InChIInChI=1S/C6H5ClN4/c1-4-2-5(7)6-9-8-3-11(6)10-4/h2-3H,1H3
InChIKeyDLYNIGWBDORRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS: 28593-25-1) in Kinase Inhibitor Development and Heterocyclic Synthesis


8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS: 28593-25-1) is a heterocyclic compound with the molecular formula C6H5ClN4 and a molecular weight of 168.58 g/mol. It is characterized by a fused triazole-pyridazine core, featuring a chlorine atom at the 8-position and a methyl group at the 6-position [1]. Its utility lies not in its own biological activity, but as a versatile synthetic intermediate, particularly for introducing nucleophiles at the 8-position to generate diverse 6,8-disubstituted triazolopyridazine derivatives. This core scaffold has been extensively explored in medicinal chemistry for developing inhibitors against various therapeutically significant kinases, including c-Met, Pim-1, and TNKS [2].

Substitution Risks with 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine: Why Positional Isomers and Alternative Halides Are Not Interchangeable


Attempting to replace 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine with a generic in-class analog, such as its 3-chloro positional isomer (3-chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine, CAS: 38956-68-2) or the 6-chloro derivative, is scientifically unjustified. The exact substitution pattern on the triazolopyridazine core dictates its reactivity and, crucially, the binding mode of its final derivatives. The chlorine at the 8-position is adjacent to the bridgehead nitrogen and is the key handle for nucleophilic aromatic substitution (SNAr) to introduce diverse amines, enabling access to potent 6,8-disubstituted analogs. In contrast, the 3-chloro isomer presents a completely different electronic and steric environment, leading to distinct reactivity and, consequently, different final compound libraries. Similarly, removing the 6-methyl group or replacing the chlorine with another halogen changes the scaffold's physicochemical properties and is not a functional equivalent. These subtle structural differences can result in significant changes in downstream biological activity, as evidenced by the varied performance of 6,8-disubstituted analogs against different kinase targets [1].

Quantitative Evidence for 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine: A Comparative Analysis for Scientific Procurement


8-Chloro vs. 6-Chloro Substituent: Impact on TNKS2 Inhibitor Potency and Isozyme Selectivity

The substitution pattern on the triazolopyridazine core critically influences potency and selectivity against tankyrases (TNKS). In a study optimizing TNKS inhibitors, the starting hit compound NNL (3), which contains a 6-chloro substituent, was modified. The 8-amino derivative 12, which is synthesized from the 8-chloro intermediate, demonstrated a remarkable improvement in potency, acting as a low nanomolar selective TNKSs inhibitor [1]. This highlights that the 8-position is not just a generic substitution site but a crucial vector for achieving high affinity and selectivity, which is inaccessible from the 6-chloro analog.

Tankyrase Inhibition Kinase Inhibitor Structure-Activity Relationship

Performance of 8-Substituted Derivatives: Dual c-Met/Pim-1 Inhibition Potency

While the 8-chloro compound itself is an intermediate, its value is proven by the performance of its derivatives. A series of novel triazolo[4,3-b]pyridazine derivatives, designed as dual c-Met/Pim-1 inhibitors, were synthesized. These compounds are 6,8-disubstituted analogs, the 8-substituent being introduced via the 8-chloro precursor. The most potent compound, 4g, demonstrated significant dual kinase inhibition with IC50 values of 0.163 ± 0.01 µM for c-Met and 0.283 ± 0.01 µM for Pim-1, showing greater potency than the reference and other derivatives like 4a [1].

c-Met Inhibition Pim-1 Inhibition Anticancer Activity

Positional Isomer Differentiation: 8-Chloro vs. 3-Chloro Analog and Reactivity

The 8-chloro position in 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is chemically distinct from the 3-chloro position in its positional isomer, 3-chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS: 38956-68-2). The 8-chloro is alpha to a bridgehead nitrogen in the pyridazine ring, making it highly activated for nucleophilic aromatic substitution (SNAr) reactions. This is the key reaction for derivatizing this scaffold with amines. Conversely, the 3-chloro is located on the triazole ring and exhibits different reactivity, requiring different conditions and leading to a different set of accessible derivatives. The 8-chloro compound is the primary building block used to create the 6,8-disubstituted derivatives that are currently under investigation as kinase inhibitors .

Synthetic Intermediate Positional Isomer Nucleophilic Substitution

Application Scenarios for Procuring 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS: 28593-25-1)


Medicinal Chemistry: Synthesis of 6,8-Disubstituted Triazolopyridazine Kinase Inhibitors

The primary and most validated use case for 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is as a versatile intermediate for synthesizing 6,8-disubstituted triazolopyridazine derivatives. As demonstrated by its role in generating potent dual c-Met/Pim-1 inhibitors with IC50 values in the sub-micromolar range [1] and low nanomolar TNKS inhibitors [2], the 8-chloro handle is critical for late-stage diversification. Procurement is recommended for any medicinal chemistry program targeting the development of novel kinase inhibitors based on the triazolopyridazine scaffold.

Chemical Biology: Generation of Selective Tankyrase (TNKS) Chemical Probes

The compound is the direct precursor to specific 8-amino-triazolopyridazine derivatives, such as compound 12, which have been identified as potent and selective tankyrase (TNKS) inhibitors [2]. These inhibitors act as NAD isosteres, as confirmed by crystallography. This makes the 8-chloro compound an essential building block for laboratories developing selective chemical probes to study TNKS biology or validating TNKS as a therapeutic target in diseases like cancer.

Process Chemistry and Scale-Up: Optimizing the Synthesis of Advanced Leads

For projects advancing lead compounds like the c-Met/Pim-1 dual inhibitor 4g [1] or the TNKS inhibitor 12 [2] towards preclinical development, a reliable, high-purity source of the 8-chloro intermediate is essential. Procurement of CAS 28593-25-1 in larger quantities is a key step in developing robust and scalable synthetic routes for these promising therapeutic candidates. Its solid physical form and stability under recommended storage conditions (2-8°C) [3] support its use in multi-step synthesis and scale-up activities.

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